molecular formula C22H21N5O2 B2652031 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-13-1

1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2652031
CAS RN: 946305-13-1
M. Wt: 387.443
InChI Key: NPWLKRQAIGOLFK-UHFFFAOYSA-N
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Description

The compound “1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and involves several functional groups . The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various targets has been studied .


Chemical Reactions Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several chemical reactions . These include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research into pyridopyrimidines, including compounds structurally related to 1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, focuses on their synthesis and chemical properties. For instance, studies on the synthesis of pyridopyrimidine derivatives highlight innovative approaches to developing these compounds, showcasing their potential in drug design due to their diverse pharmacological activities (S. Alwan, Jaafar Abdul-Sahib Al Kaabi, R. Hashim, 2014; A. Rauf et al., 2010). These works demonstrate the compound's foundational role in generating new pharmacologically active agents.

Antimicrobial and Antifungal Activities

A significant area of application for pyridopyrimidine derivatives is their potential antimicrobial and antifungal activities. Research demonstrates the synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids, showing promising antibacterial and antifungal properties, indicating a potential synergistic effect in antibacterial and antitumor applications (S. Alwan, Jaafar Abdul-Sahib Al Kaabi, R. Hashim, 2014). These findings suggest that the structure of this compound can be utilized to develop compounds with significant antimicrobial efficacy.

Urease Inhibition

The derivative's application extends to the inhibition of urease activity, an essential factor in the medical field for the treatment of infections caused by urease-producing bacteria. Synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have been shown to exhibit low to moderate or significant urease inhibition activity, offering a pathway to new therapeutic agents (A. Rauf et al., 2010).

Supramolecular Chemistry

Furthermore, the dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to the compound , demonstrates its utility in forming novel crown-containing hydrogen-bonded supramolecular assemblies. These studies provide insights into the compound's application in supramolecular chemistry, indicating its potential in creating sophisticated molecular architectures (M. Fonari et al., 2004).

Mechanism of Action

Pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

The future directions for research on “1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could include further exploration of their medicinal chemistry, development of more efficient synthesis methods, and detailed study of their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.

properties

IUPAC Name

5-(4-anilinoanilino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-13-23-20-18(21(28)27(3)22(29)26(20)2)19(14)25-17-11-9-16(10-12-17)24-15-7-5-4-6-8-15/h4-13,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWLKRQAIGOLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC=C(C=C3)NC4=CC=CC=C4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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